molecular formula C8H13NO B3361727 1-Azabicyclo[2.2.2]oct-2-ene-3-methanol CAS No. 93101-69-0

1-Azabicyclo[2.2.2]oct-2-ene-3-methanol

Cat. No.: B3361727
CAS No.: 93101-69-0
M. Wt: 139.19 g/mol
InChI Key: HDYVSHLNRBGBRY-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]oct-2-ene-3-methanol is a bicyclic tertiary amine derivative with a methanol substituent at position 3 of the azabicyclo[2.2.2]octene scaffold. Key properties include:

  • Molecular Formula: C₈H₁₅NO
  • Molecular Weight: 141.21 g/mol
  • Boiling Point: 114–115°C
  • Density: 1.096 g/cm³
  • Hazards: Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

This compound is primarily used in laboratory settings for synthesizing pharmaceuticals and bioactive molecules, leveraging its rigid bicyclic framework to modulate receptor binding .

Properties

IUPAC Name

1-azabicyclo[2.2.2]oct-2-en-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-6-8-5-9-3-1-7(8)2-4-9/h5,7,10H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYVSHLNRBGBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10538304
Record name (1-Azabicyclo[2.2.2]oct-2-en-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93101-69-0
Record name (1-Azabicyclo[2.2.2]oct-2-en-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-3-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dihalide, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.2]oct-2-ene-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1-Azabicyclo[2.2.2]oct-2-ene-3-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Azabicyclo[2.2.2]oct-2-ene-3-methanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Functional Group Modifications

The following table compares 1-Azabicyclo[2.2.2]octane-3-methanol with derivatives featuring substituent variations:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Findings Reference
1-Azabicyclo[2.2.2]octane-3-methanol C₈H₁₅NO 141.21 Methanol Laboratory synthesis, receptor modulation
1-Azabicyclo[2.2.2]oct-3-yl(di-2-thienyl)methanol C₁₆H₁₉NOS₂ 305.46 Di-2-thienyl Nicotinic receptor agonist candidate
Aceclidine [(3R)-1-Azabicyclo[2.2.2]oct-3-yl acetate] C₁₀H₁₇NO₂ 183.25 Acetate ester Ophthalmic agent (glaucoma treatment)
(R)-1-Azabicyclo[2.2.2]oct-3-yl hydroxy(diphenyl)acetate C₂₃H₂₅NO₃ 363.45 Diphenyl acetate ester Anticholinergic research
3-(10H-Phenothiazin-10-ylmethyl) derivative C₂₀H₂₂N₂OS 338.47 Phenothiazine-methyl Potential CNS-targeting agent

Key Observations :

  • Substituent Impact: Larger substituents (e.g., di-2-thienyl, phenothiazine) increase molecular weight and alter lipophilicity, affecting blood-brain barrier penetration and receptor selectivity .
  • Therapeutic Relevance : Aceclidine’s acetate ester enhances bioavailability for ocular use, while carbamate derivatives (e.g., phenylcarbamate) show promise as nicotinic receptor agonists for cognitive disorders .

Key Observations :

  • Safety: The methanol derivative’s hazards (e.g., respiratory irritation) necessitate stringent handling protocols , whereas Aceclidine’s established medical use reflects a refined safety profile .
  • Drug Development : Crystalline salts (e.g., fluorinated carbamates) are engineered for enhanced stability and targeted delivery, reducing systemic toxicity .

Structural Rigidity and Binding Affinity

The azabicyclo[2.2.2]octane/octene core imposes conformational rigidity, which enhances binding to cholinergic and nicotinic receptors. For example:

  • Nicotinic Agonists : Derivatives with aromatic substituents (e.g., benzo[b]thiophen-2-yl) exhibit higher affinity for α4β2 nicotinic receptors, critical for cognitive enhancement .
  • Anticholinergics : Diphenyl acetate esters demonstrate prolonged receptor occupancy due to steric hindrance from bulky groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.2]oct-2-ene-3-methanol
Reactant of Route 2
1-Azabicyclo[2.2.2]oct-2-ene-3-methanol

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